((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
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Overview
Description
((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate): is a chemical compound with the molecular formula C12H23O8P and a molecular weight of 326.28 g/mol . This compound is known for its unique structure, which includes a phosphoryl group bonded to two oxygens, each connected to a methylene group, and further linked to two 2,2-dimethylpropanoate groups . It is primarily used in research settings and has various applications in chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves the reaction of phosphoryl chloride with methylene glycol, followed by esterification with 2,2-dimethylpropanoic acid . The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including purification steps such as recrystallization and chromatography to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Carboxylic acids and phosphoric acids.
Reduction: Phosphine oxides and alcohols.
Substitution: Amides and ethers.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis to introduce phosphoryl groups into molecules .
- Acts as a precursor for the synthesis of more complex organophosphorus compounds .
Biology:
Medicine:
- Explored for its potential use in drug delivery systems, particularly in targeting specific cellular pathways .
Industry:
Mechanism of Action
The mechanism of action of ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular components .
Comparison with Similar Compounds
Phosphoric acid, bis(2,2-dimethylpropyl) ester: Similar structure but lacks the methylene groups.
Phosphinic acid, bis(2,2-dimethylpropyl) ester: Contains a phosphinic group instead of a phosphoryl group.
Phosphonic acid, bis(2,2-dimethylpropyl) ester: Features a phosphonic group, differing in oxidation state.
Uniqueness:
- The presence of both methylene and ester groups in ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) provides unique reactivity and versatility in chemical reactions .
- Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C12H23O8P |
---|---|
Molecular Weight |
326.28 g/mol |
IUPAC Name |
[2,2-dimethylpropanoyloxymethoxy(hydroxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16) |
InChI Key |
KBLSOCYEWZSBJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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